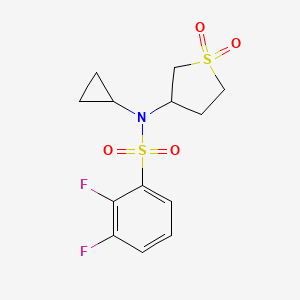
N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-2,3-difluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-2,3-difluorobenzenesulfonamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a selective inhibitor of Janus kinase 3 (JAK3), a member of the JAK family of non-receptor tyrosine kinases that play a critical role in signal transduction pathways involved in immune cell activation and inflammation.
Wirkmechanismus
N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-2,3-difluorobenzenesulfonamide selectively inhibits JAK3, which is primarily expressed in immune cells such as T cells, B cells, and natural killer cells. By inhibiting JAK3, N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-2,3-difluorobenzenesulfonamide blocks the downstream signaling pathways involved in immune cell activation and inflammation.
Biochemical and Physiological Effects:
N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-2,3-difluorobenzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-2, interleukin-6, and interferon-gamma, which are involved in the pathogenesis of autoimmune and inflammatory diseases. It also reduces the activation and proliferation of T cells, which play a critical role in the pathogenesis of these diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-2,3-difluorobenzenesulfonamide is a potent and selective inhibitor of JAK3, making it a valuable tool for studying the role of JAK3 in immune cell activation and inflammation. However, its specificity for JAK3 may limit its usefulness in studying other members of the JAK family.
Zukünftige Richtungen
There are several potential future directions for research involving N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-2,3-difluorobenzenesulfonamide. One area of interest is the development of more selective JAK3 inhibitors that may have fewer off-target effects. Another area of interest is the identification of biomarkers that can predict response to N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-2,3-difluorobenzenesulfonamide, which may help to personalize treatment for patients with autoimmune and inflammatory diseases. Additionally, further studies are needed to fully understand the long-term safety and efficacy of N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-2,3-difluorobenzenesulfonamide in these patient populations.
Synthesemethoden
The synthesis of N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-2,3-difluorobenzenesulfonamide involves several steps, starting with the reaction of 2,3-difluorobenzene with chlorosulfonic acid to form the corresponding sulfonyl chloride. This intermediate is then reacted with cyclopropylamine and 1,3-dithiolane-2-one to yield N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-2,3-difluorobenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-2,3-difluorobenzenesulfonamide has been extensively studied for its potential therapeutic applications in a variety of autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing disease activity and improving clinical outcomes in clinical trials.
Eigenschaften
IUPAC Name |
N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-2,3-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO4S2/c14-11-2-1-3-12(13(11)15)22(19,20)16(9-4-5-9)10-6-7-21(17,18)8-10/h1-3,9-10H,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WREGTDIOQWZHKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCS(=O)(=O)C2)S(=O)(=O)C3=CC=CC(=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-2,3-difluorobenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-dichloro-N-[1-oxo-1-[2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)hydrazinyl]propan-2-yl]benzamide](/img/structure/B7553086.png)
![N-[2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]ethyl]quinoxaline-2-carboxamide](/img/structure/B7553100.png)
![[3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-[2-(2-phenoxyethoxy)phenyl]methanone](/img/structure/B7553108.png)
![4-acetyl-3-ethyl-N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-5-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7553114.png)
![N-[[1-(5-chloro-2-methylphenyl)pyrrolidin-3-yl]methyl]-3-methylsulfonylimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B7553115.png)
![1-[2-[2-(3-anilinopyrrolidin-1-yl)ethylsulfonyl]ethyl]-N-phenylpyrrolidin-3-amine](/img/structure/B7553118.png)
![1-benzyl-N-[[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl]indole-3-carboxamide](/img/structure/B7553126.png)
![(E)-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-methyl-N-[1-(3-sulfamoylphenyl)ethyl]prop-2-enamide](/img/structure/B7553130.png)
![benzyl N-[2-[methyl-[1-(3-sulfamoylphenyl)ethyl]amino]-2-oxoethyl]carbamate](/img/structure/B7553144.png)
![N-[1-[2-(5,7-dimethyl-2-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)acetyl]piperidin-4-yl]cyclohexanecarboxamide](/img/structure/B7553162.png)
![N-[3-[[2-[3-(trifluoromethyl)anilino]acetyl]amino]phenyl]pyridine-4-carboxamide](/img/structure/B7553171.png)
![1-[5,6-Dimethyl-2-(3-pyridyl)-4-pyrimidinyl]-4-piperidinecarboxylic acid](/img/structure/B7553172.png)
![N'-[2-(3-methylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carbonyl]-4-oxo-3H-phthalazine-1-carbohydrazide](/img/structure/B7553173.png)